

Application Notes & Protocols: (2R)-2-(Methoxymethyl)azetidine as a Versatile Chiral Building Block

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Compound of Interest

Compound Name: (2R)-2-(methoxymethyl)azetidine

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Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Saturated heterocycles have emerged as pivotal components in this endeavor, with the four-membered azetidine ring gaining significant traction.^[1] Its constrained, non-planar structure offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.^{[1][2]} Among the diverse array of substituted azetidines, **(2R)-2-(methoxymethyl)azetidine** stands out as a particularly valuable chiral building block. Its stereodefined center and the presence of a methoxymethyl group provide a versatile handle for the synthesis of complex, biologically active molecules, including protease inhibitors and antiviral agents.^{[2][3]} This guide provides an in-depth exploration of the applications of **(2R)-2-(methoxymethyl)azetidine**, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties of (2R)-2-(Methoxymethyl)azetidine

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |
|-------------------|-----------------------------------|-----------------------------|
| Molecular Formula | C ₅ H ₁₁ NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| CAS Number | 935668-82-9 | [4] |
| Appearance | Colorless to pale yellow liquid | Commercially available data |
| Boiling Point | Not readily available | Commercially available data |
| Purity | Typically >97% | [4] |
| Storage | 2-8°C, under inert gas | Commercially available data |

Core Synthetic Applications: N-Functionalization

The secondary amine of the azetidine ring is the primary site for synthetic elaboration, allowing for the introduction of a wide array of substituents. This N-functionalization is a critical step in tailoring the properties of the final molecule.

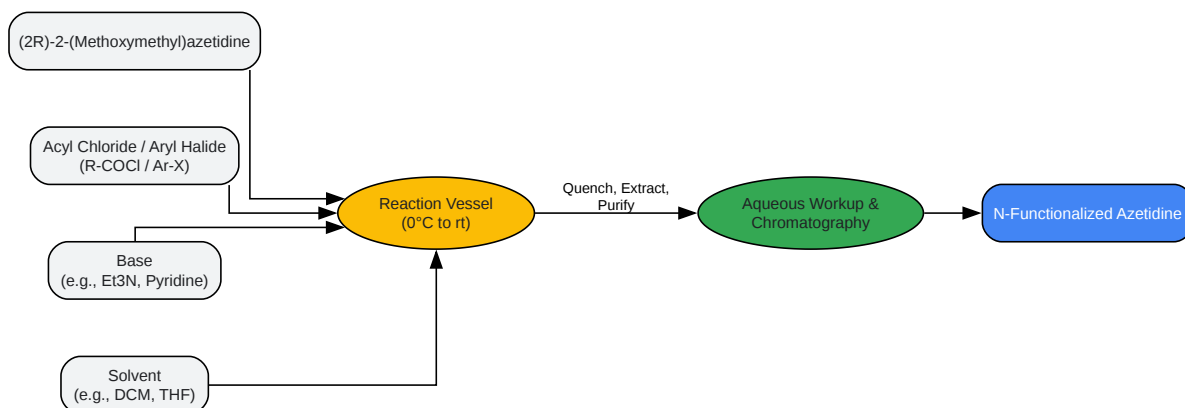
Causality Behind Experimental Choices in N-Functionalization:

- Choice of Protecting Group: For multi-step syntheses, protection of the azetidine nitrogen is often necessary. The benzhydryl (diphenylmethyl) group is a common choice due to its steric bulk, which can direct the regioselectivity of subsequent reactions, and its relative stability to a range of reaction conditions.[5] It can be removed under mild hydrogenolysis conditions.[5] The tert-butoxycarbonyl (Boc) group is another widely used protecting group, offering stability and straightforward removal with acid.[5]

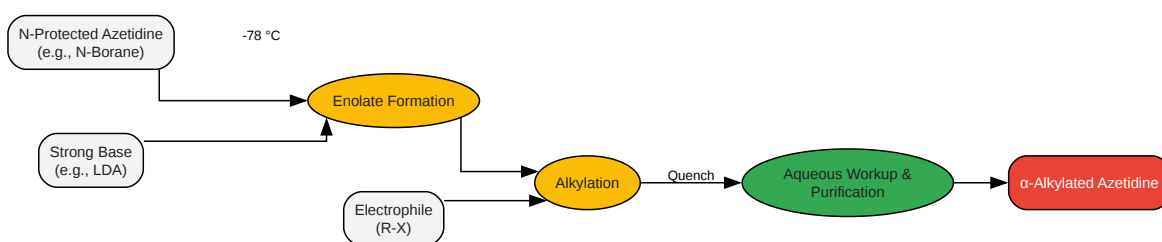
- Reaction Conditions for N-Acylation: Standard amide bond formation protocols are effective for the N-acylation of **(2R)-2-(methoxymethyl)azetidine**. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the azetidine nitrogen.^[6]
- Conditions for N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of N-aryl bonds.^[7] The choice of ligand and base is critical to avoid ring-opening of the strained azetidine.^[7]

Experimental Workflow for N-Functionalization

General workflow for N-functionalization.



Conceptual workflow for α -alkylation.



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